Mercury, (acetyloxy)(pentamethylphenyl)-

Description

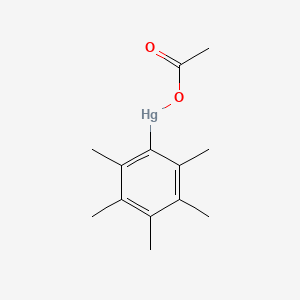

"Mercury, (acetyloxy)(pentamethylphenyl)-" is an organomercury compound characterized by a mercury atom bonded to a pentamethylphenyl group and an acetyloxy (OAc) group.

Properties

CAS No. |

56457-41-1 |

|---|---|

Molecular Formula |

C13H18HgO2 |

Molecular Weight |

406.87 g/mol |

IUPAC Name |

acetyloxy-(2,3,4,5,6-pentamethylphenyl)mercury |

InChI |

InChI=1S/C11H15.C2H4O2.Hg/c1-7-6-8(2)10(4)11(5)9(7)3;1-2(3)4;/h1-5H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

FOIVYARZYWJXBS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)[Hg]OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, (acetyloxy)(pentamethylphenyl)- typically involves the reaction of pentamethylphenylmercury chloride with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:

Pentamethylphenylmercury chloride+Acetic anhydride→Mercury, (acetyloxy)(pentamethylphenyl)-+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Mercury, (acetyloxy)(pentamethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) compounds.

Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of mercury(II) acetate.

Reduction: Formation of elemental mercury or mercury(I) compounds.

Substitution: Formation of various organomercury derivatives depending on the substituent introduced.

Scientific Research Applications

Mercury, (acetyloxy)(pentamethylphenyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.

Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Mercury, (acetyloxy)(pentamethylphenyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleophilic sites in enzymes, altering their activity. The pathways involved include:

Inhibition of enzyme activity: By binding to active sites or essential thiol groups.

Disruption of cellular processes: Through interaction with cellular components and biomolecules.

Comparison with Similar Compounds

Phenylmercuric Acetate (PMA, CAS 62-38-4)

- Structure : PMA features a phenyl group (C₆H₅) and an acetyloxy group bonded to mercury (C₈H₈HgO₂) .

- Key Differences :

- Substituent Effects : The pentamethylphenyl group in the target compound replaces PMA’s simple phenyl group, increasing steric hindrance and electron density. This may reduce Lewis acidity compared to PMA, which has a less hindered structure .

- Toxicity : Both compounds are highly toxic, but PMA’s smaller size may enhance bioavailability, contributing to its historical use as a fungicide .

- Stability : The methyl groups in the pentamethylphenyl moiety could improve thermal stability, reducing volatility compared to PMA .

Diphenylmercury (Hg(C₆H₅)₂, CAS 587-85-9)

- Structure : A symmetrically substituted diarylmercury compound with two phenyl groups .

- Key Differences: Lewis Acidity: Diphenylmercury exhibits negligible Lewis acidity due to its linear C-Hg-C geometry. Reactivity: The acetyloxy group in the target compound may undergo substitution reactions, whereas diphenylmercury is inert under mild conditions .

Bis(pentafluorophenyl)mercury (Hg(C₆F₅)₂)

- Structure : A fluorinated diarylmercury compound with strong Lewis acidity due to electron-withdrawing fluorine substituents .

- Key Differences :

- Electronic Effects : Fluorine atoms enhance Lewis acidity by polarizing the Hg-C bond, enabling complexation with ligands like bipyridine. The pentamethylphenyl group, being electron-donating, likely reduces such reactivity .

- Applications : Hg(C₆F₅)₂ is used in supramolecular chemistry for constructing coordination polymers, a property less expected for the sterically hindered target compound .

Pentafluorophenylmercury Chloride (C₆F₅HgCl)

- Structure: A mononuclear fluorinated organomercurial with a chloride ligand .

- Key Differences :

- Ligand Mobility : The chloride in C₆F₅HgCl is more easily displaced than the acetyloxy group in the target compound, facilitating adduct formation with aromatic substrates like phenanthrene .

- Coordination Chemistry : C₆F₅HgCl forms binary stacks with polyaromatics, while the target compound’s bulkier structure may hinder such interactions .

Physicochemical Properties and Toxicity

Physical Properties

Toxicity Profile

- All Organomercurials: Exhibit high toxicity, targeting the nervous system and kidneys.

- PMA : Classified as a DOT 6.1 poison (ERG Guide #151) with acute toxicity via inhalation and dermal exposure .

- Target Compound : Expected to share similar hazards, though reduced volatility due to steric bulk may lower inhalation risks compared to PMA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.